molecular formula C15H12Cl2O3 B13022979 Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13022979
M. Wt: 311.2 g/mol
InChI Key: DYRVQSKHVWETNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is a high-purity organic compound offered as a key chemical building block for research and development applications. With a molecular formula of C15H12Cl2O3, this benzoate ester features a chlorine-substituted aromatic core ether-linked to a 2-chlorobenzyl group, making it a versatile intermediate in medicinal and synthetic chemistry . This product is provided with a purity of 95% and requires storage at 4-8°C . The compound is labeled with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should adhere to the corresponding precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do) . As a specialty chemical, its primary research value lies in its use as a synthetic intermediate. Structurally analogous benzoate esters are frequently utilized as precursors in the synthesis of potential pharmacologically active molecules and for the development of more complex chemical entities . This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)10-6-7-14(13(17)8-10)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3

InChI Key

DYRVQSKHVWETNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • The hydroxybenzoate is dissolved in a polar aprotic solvent such as DMF or acetone.
  • Potassium carbonate is added to deprotonate the phenolic hydroxyl group.
  • 2-Chlorobenzyl chloride is added dropwise or in one portion.
  • The reaction mixture is stirred at elevated temperature (typically 50–80 °C) for several hours (6–24 h) to allow nucleophilic substitution to form the ether linkage.
  • After completion (monitored by thin-layer chromatography), the reaction mixture is cooled, and the product is isolated by extraction and purification (e.g., filtration, washing, crystallization).

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%)
1 Methyl 3-hydroxy-4-chlorobenzoate + 2-chlorobenzyl chloride, K2CO3, DMF, 65 °C, 12–24 h Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate 70–85

Notes on Reaction Mechanism

  • Potassium carbonate acts as a base to generate the phenolate ion from the hydroxybenzoate.
  • The phenolate ion performs nucleophilic attack on the electrophilic carbon of 2-chlorobenzyl chloride, displacing chloride ion and forming the ether bond.
  • The presence of electron-withdrawing chlorine substituents stabilizes intermediates and influences reactivity.

Alternative and Related Synthetic Routes

  • Starting from 3-chloro-4-hydroxybenzoic acid , the etherification with 2-chlorobenzyl chloride can be performed first, followed by esterification of the acid group with methanol under acidic catalysis (e.g., sulfuric acid) to give the methyl ester.
  • Industrial scale synthesis may use similar steps but optimized with continuous flow reactors and industrial-grade solvents for higher yield and purity.

Research Findings and Characterization

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of the methyl ester, ether linkage, and chlorine substituents.
  • Crystallographic Data: Bond lengths and angles confirm the molecular geometry; typical C–O bond lengths in the ester group are around 1.36 Å, and C–Cl bonds are approximately 1.74 Å.
  • Kinetics: The nucleophilic substitution reaction follows second-order kinetics, dependent on both phenolate and alkyl halide concentrations.

Data Table Summarizing Preparation Conditions

Parameter Details
Starting material Methyl 3-hydroxy-4-chlorobenzoate
Alkylating agent 2-Chlorobenzyl chloride
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF) or acetone
Temperature 50–80 °C
Reaction time 6–24 hours
Purification Extraction, filtration, crystallization
Yield 70–85%
Characterization methods NMR, IR, crystallography

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate has been investigated for its potential as an analgesic agent. Studies have indicated that derivatives of this compound may exhibit lower gastric ulceration side effects compared to traditional analgesics . Its pharmacokinetic properties, such as absorption and elimination rates, are crucial for understanding its efficacy and safety profile in therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound may possess antimicrobial properties. The chlorinated aromatic structure can enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for further exploration in antimicrobial drug development .

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a pesticide or herbicide intermediate. Its structural features suggest potential efficacy against specific pests or plant diseases, which could be explored through further research and development .

Case Study: Analgesic Properties

A study conducted by Sugiarno et al. (2016) focused on the analgesic potential of salicylic acid derivatives, including this compound. The study reported favorable pharmacokinetic parameters, indicating that this compound could be formulated into effective oral dosage forms with controlled release characteristics .

Case Study: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of chlorinated benzoate derivatives. The findings suggested that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The chlorinated benzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to target proteins or influencing cellular pathways. Detailed studies on the exact molecular targets and pathways are ongoing to elucidate the compound’s effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Chlorine atoms significantly increase molecular weight. For example, replacing a hydrogen with chlorine in Methyl 4-((2-chlorobenzyl)oxy)benzoate increases the weight by ~34.44 g/mol .
  • Bulkier substituents (e.g., 3,5-dimethoxybenzyloxy in ’s compound) further elevate molecular weight to 336.77 g/mol .

Benzyloxy substituent position: A 2-chlorobenzyloxy group (ortho-substitution) may induce steric hindrance, whereas 3-chlorobenzyloxy (meta) or 4-chlorobenzyloxy (para) could alter solubility and binding affinity in biological systems .

Amino-substituted analogs (e.g., Methyl 3-(2-amino-4-chlorophenoxy)benzoate) might exhibit modified bioactivity due to hydrogen-bonding capabilities .

Toxicity: Methyl 4-((2-chlorobenzyl)oxy)benzoate has warnings for skin sensitization (H317) and eye irritation (H319) . The additional chlorine in the target compound could exacerbate these hazards, though direct data are lacking. In general, chlorinated benzoates show higher toxicity than non-chlorinated variants (e.g., methyl benzoate has lower acute toxicity ).

Biological Activity

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester derivative of benzoic acid. Its molecular structure includes a chloro substituent and an ether linkage, which may contribute to its biological activity. The chemical formula is C₁₈H₁₅ClO₃, and its molecular weight is approximately 320.76 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been studied for their ability to inhibit ribosomal S6 kinase (RSK) activity, which is crucial in cancer cell proliferation. For instance, derivatives with similar structures demonstrated varying degrees of RSK inhibition and cellular proliferation effects in breast cancer cell lines such as MCF-7 .
  • Antifungal Properties : Compounds with similar functional groups have shown promising antifungal activity against various fungal strains. For example, certain derivatives exhibited significant inhibitory effects against Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
  • Analgesic Effects : Some studies indicate that benzoate derivatives may possess analgesic properties with fewer side effects compared to traditional analgesics. This could be attributed to their interaction with pain signaling pathways .

Table 1: Biological Activity Overview

Compound% Kinase Inhibition (30 μM)% Proliferation Inhibition (50 μM)
A10.5 ± 1.3550%
C3.1 ± 0.69-2.51 ± 3.2
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but should be investigated further.

Case Studies

  • Anticancer Activity : In a study evaluating the effects of structurally related compounds on MCF-7 cells, it was found that certain derivatives significantly inhibited cell proliferation through mechanisms distinct from RSK inhibition. This suggests that this compound may also exert similar anticancer properties .
  • Fungicidal Efficacy : Another investigation into the antifungal activities of similar compounds revealed that those with halogen substituents displayed enhanced efficacy against Sclerotinia sclerotiorum. The structure–activity relationship (SAR) indicated that electron-withdrawing groups like chlorine improve the inhibitory activity .

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